molecular formula C4H9NO B089466 Isobutyraldehyde oxime CAS No. 151-00-8

Isobutyraldehyde oxime

Cat. No. B089466
CAS RN: 151-00-8
M. Wt: 87.12 g/mol
InChI Key: SYJPAKDNFZLSMV-HYXAFXHYSA-N
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Description

Isobutyraldehyde oxime (IBAO) is an organic compound that is used in various scientific and industrial applications. It is a white solid with a melting point of 83-85°C and a boiling point of 167-168°C. It is soluble in water, ethanol, and benzene, and is insoluble in ether. This compound is an important intermediate in the synthesis of various compounds, and is also used as a reagent in organic synthesis.

Scientific Research Applications

  • It has been genetically engineered in Synechococcus elongatus PCC7942 for the production of isobutyraldehyde and isobutanol directly from CO2, highlighting its role in addressing global climate change through photosynthesis-based recycling of CO2 into fuels or chemicals (Atsumi, Higashide, & Liao, 2009).

  • The chemical is considered an important raw material, commonly used as a solvent or plasticizer. Research has focused on synthesizing isobutyraldehyde from methanol-ethanol and its catalysts, underlining its significance in the chemical industry (Wang, 2013).

  • Isobutyraldehyde oxime ethers derived from chiral alkoxyamines have been used in nucleophilic addition reactions with organolithium reagents, offering insights into the synthesis of chiral amines, which are significant in pharmaceutical and organic synthesis (Dieter & Datar, 1993).

  • Isobutyraldehyde has been identified as a respiratory tract toxicant but not carcinogenic in rats and mice, indicating its significance in toxicology and safety assessment (Abdo, Haseman, & Nyska, 1998).

  • Isobutyric acid, derived from isobutyraldehyde, is used in extracting alkaline elements and as a preserving agent. Its environmentally safe synthesis methods have been explored, emphasizing its role in environmentally friendly chemical production (Mašková et al., 2013).

  • Escherichia coli has been engineered for isobutyraldehyde production, highlighting its potential in renewable production of important chemical feedstocks (Rodriguez & Atsumi, 2012).

  • Isobutyraldehyde auto-oxidation and its use in synthesizing substituted 1,3,4-oxadiazoles, demonstrates its utility in organic synthesis and reactions under "metal-free" conditions (Chauhan, Ravva, & Sen, 2019).

  • Research on the synthesis of isobutyraldehyde, including methods like one-step synthesis from methanol and ethanol, indicates its importance in chemical manufacturing and market demand (Song, 2012).

  • The oxidative dehydrogenation of isobutyraldehyde to methacrolein over iron phosphate catalysts demonstrates its application in chemical conversion processes (Muneyama et al., 1994).

  • Isobutyraldehyde's mutagenicity has been studied, shedding light on its potential biological and genetic impacts (National Toxicology Program, 1999).

Mechanism of Action

Target of Action

Isobutyraldehyde oxime, also known as Isobutylaldoxime, primarily targets kinases . It has been shown to inhibit over 40 different kinases, including AMP-activated protein kinase (AMPK), phosphatidylinositol 3-kinase (PI3K), cyclin-dependent kinase (CDK), and others . These kinases play crucial roles in cellular processes such as cell growth, metabolism, and apoptosis.

Mode of Action

The oxime group in this compound contains two H-bond acceptors (nitrogen and oxygen atoms) and one H-bond donor (OH group), which may lead to a significantly different mode of interaction with receptor binding sites compared to corresponding carbonyl compounds . This unique feature allows it to interact effectively with its kinase targets, inhibiting their activity and thus altering cellular processes .

Biochemical Pathways

This compound affects several biochemical pathways due to its broad-spectrum kinase inhibition. For instance, it can inhibit the AMPK and PI3K pathways, which are involved in cellular energy homeostasis and cell growth, respectively . Additionally, it can inhibit the cyclin-dependent kinase (CDK) pathway, which plays a crucial role in cell cycle regulation .

Pharmacokinetics

Oxime salts can be regarded as pro-drugs with better bioavailability than the parent oximes .

Result of Action

The inhibition of various kinases by this compound can lead to a range of molecular and cellular effects. For example, the inhibition of AMPK can affect cellular energy balance, while the inhibition of PI3K can impact cell growth and survival . These effects can potentially be harnessed for therapeutic purposes, such as in the treatment of cancer or inflammatory diseases .

Safety and Hazards

Isobutyraldehyde oxime should be used for R&D purposes only and not for medicinal, household or other use . It is recommended to wear personal protective equipment/face protection and avoid contact with skin, eyes or clothing .

Future Directions

The oxime ligation is a valuable bioorthogonal conjugation reaction but with limited compatibility with disulfide-rich peptides/proteins and time-sensitive applications . Oximes have been reported with useful pharmaceutical properties, including compounds with antibacterial, anticancer, anti-arthritis, and anti-stroke activities . The use of a visible-light-mediated reaction to yield oxime esters can be a promising strategy .

Biochemical Analysis

Biochemical Properties

Isobutyraldehyde Oxime, like other oximes, can interact with various enzymes, proteins, and other biomolecules. The presence of the oxime moiety affects the biological activity of the compounds

Cellular Effects

It is known that isobutyraldehyde, the parent compound of this compound, can be produced by Escherichia coli through a unique metabolic pathway

Temporal Effects in Laboratory Settings

It is known that isobutyraldehyde, the parent compound, can be produced by Escherichia coli in a stable manner over several days . This suggests that this compound might also exhibit stability and long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

This compound might be involved in the metabolic pathways related to isobutyraldehyde, its parent compound. Isobutyraldehyde is produced by Escherichia coli through the decarboxylation of α-ketoisovalerate, a derivative of valine . This suggests that this compound might also be involved in similar metabolic pathways.

properties

{ "Design of the Synthesis Pathway": "The synthesis of Isobutyraldehyde oxime can be achieved through the reaction of Isobutyraldehyde with hydroxylamine hydrochloride in the presence of a base.", "Starting Materials": ["Isobutyraldehyde", "Hydroxylamine hydrochloride", "Base (such as sodium hydroxide or potassium hydroxide)", "Solvent (such as ethanol or methanol)"], "Reaction": [ "Add Isobutyraldehyde to a reaction flask", "Dissolve Hydroxylamine hydrochloride in a solvent and add it to the reaction flask", "Add a base to the reaction flask and stir the mixture", "Heat the mixture under reflux for several hours", "Cool the mixture and extract the product with a suitable solvent", "Dry the product and purify it by recrystallization or distillation" ] }

CAS RN

151-00-8

Molecular Formula

C4H9NO

Molecular Weight

87.12 g/mol

IUPAC Name

(NZ)-N-(2-methylpropylidene)hydroxylamine

InChI

InChI=1S/C4H9NO/c1-4(2)3-5-6/h3-4,6H,1-2H3/b5-3-

InChI Key

SYJPAKDNFZLSMV-HYXAFXHYSA-N

Isomeric SMILES

CC(C)/C=N\O

SMILES

CC(C)C=NO

Canonical SMILES

CC(C)C=NO

Other CAS RN

151-00-8

Pictograms

Acute Toxic; Irritant

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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